molecular formula C4H7ClF3N B13899247 (2R)-2-(trifluoromethyl)azetidine;hydrochloride

(2R)-2-(trifluoromethyl)azetidine;hydrochloride

Cat. No.: B13899247
M. Wt: 161.55 g/mol
InChI Key: NJAINSRXRZBHBB-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(trifluoromethyl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The presence of a trifluoromethyl group at the second position of the azetidine ring and the hydrochloride salt form are notable features of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(trifluoromethyl)azetidine;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The trifluoromethyl group or other substituents on the azetidine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)azetidine;hydrochloride would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(trifluoromethyl)azetidine;hydrochloride: The enantiomer of the compound , which may have different biological activity or reactivity.

    2-(trifluoromethyl)pyrrolidine;hydrochloride: A five-membered ring analog with potentially different chemical and biological properties.

    2-(trifluoromethyl)piperidine;hydrochloride: A six-membered ring analog that may also exhibit distinct characteristics.

Uniqueness

(2R)-2-(trifluoromethyl)azetidine;hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

(2R)-2-(trifluoromethyl)azetidine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-2-8-3;/h3,8H,1-2H2;1H/t3-;/m1./s1

InChI Key

NJAINSRXRZBHBB-AENDTGMFSA-N

Isomeric SMILES

C1CN[C@H]1C(F)(F)F.Cl

Canonical SMILES

C1CNC1C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.